Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-11(7-9-19)21-12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZCEDPYJPLKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Preparation of fluorinated piperidine core: The initial step involves synthesizing a fluorinated piperidine ring with a suitable leaving group or functional handle at the 4-position.
- Amination: The amino group is introduced through reductive amination, where the intermediate reacts with an appropriate amine or aldehyde, followed by reduction.
- Protection/deprotection strategies: The tert-butyl carbamate (Boc) group is introduced to protect the piperidine nitrogen during the synthesis.
Reaction Conditions:
- Use of palladium-catalyzed hydrogenation with ammonium formate in methanol, as demonstrated in recent literature, achieves high yields (~100%) of the amino derivative.
- The process involves initial halogenation (e.g., bromination or chlorination) at the 4-position, followed by nucleophilic substitution with ammonia or amines.
Representative Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Halogenation | NBS, N-iodosuccinimide | Room temp, 3h | 92% | |
| Azidation | NaN3, NaI | 130°C, 16h | 91% | |
| Reduction | Pd/C, H2 | Room temp, 16h | 67% |
Direct Functionalization via Nucleophilic Aromatic Substitution
Another approach involves nucleophilic substitution on a fluorinated aromatic ring, such as 3-fluoro-4-hydroxybenzoic acid derivatives, followed by cyclization to form the piperidine ring.
Procedure Highlights:
- Preparation of fluorophenol intermediates: Starting from 3-fluoro-4-hydroxybenzoic acid, conversion to corresponding phenoxy derivatives is achieved via esterification.
- Cyclization to piperidine: The phenoxy intermediates undergo intramolecular cyclization under basic conditions to form the piperidine core.
- Introduction of tert-butyl carbamate: The amino group is protected using tert-butyl carbamate (Boc) in the final steps.
Reaction Conditions:
- Use of strong bases like potassium tert-butoxide in polar aprotic solvents (e.g., DMF) facilitates cyclization.
- The Boc protection is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Data Table:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenol esterification | Di-tert-butyl dicarbonate | 0°C to RT | 85% | |
| Cyclization | K tert-butoxide | Elevated temperature | 78% | |
| Boc protection | Boc2O | RT, 2h | 90% |
Multistep Synthesis Involving Halogenation, Substitution, and Cyclization
A comprehensive route involves halogenation at the 4-position, followed by nucleophilic substitution with ammonia or amines, and subsequent cyclization to form the piperidine ring.
Detailed Procedure:
- Step 1: Bromination of a suitable precursor, such as tert-butyl 4-methylenepiperidine , using N-bromosuccinimide (NBS) in the presence of radical initiators or light.
- Step 2: Conversion of the bromide to an azide or amine via nucleophilic substitution with sodium azide or ammonia.
- Step 3: Reduction of the azide to the amino group using catalytic hydrogenation.
- Step 4: Protection of the amino group with Boc anhydride to yield the final protected compound.
Reaction Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS | CH2Cl2, 0°C to RT | 92% | |
| Azidation | NaN3 | 130°C, DMSO | 91% | |
| Reduction | Pd/C, H2 | RT, 16h | 67% |
Alternative Routes: Use of Cross-Coupling and Modern Catalytic Methods
Recent advances include employing palladium-catalyzed cross-coupling reactions for constructing the aromatic-heterocyclic framework, followed by functional group transformations.
Method Highlights:
- Suzuki or Buchwald-Hartwig coupling to attach aromatic groups.
- Subsequent fluorination using electrophilic fluorinating agents.
- Final Boc protection to stabilize the amine.
Data Summary and Comparative Table
Notes on Optimization and Research Findings:
- Reaction Conditions: Elevated temperatures (around 130°C) are often necessary for halogenation and azidation steps.
- Catalysts: Palladium-based catalysts (e.g., Pd/C) are frequently employed for hydrogenation and coupling reactions.
- Protection Strategies: The Boc group is favored for its stability during multi-step syntheses and ease of removal.
- Yield Optimization: Use of anhydrous solvents and inert atmospheres minimizes side reactions, improving yields.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluorophenoxy group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can yield various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be utilized in:
- The development of pharmaceuticals targeting specific biological pathways.
- The creation of agrochemicals with enhanced efficacy against pests.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| This compound | Piperidine ring, tert-butyl ester, fluorinated phenoxy | Pharmaceuticals, Agrochemicals |
| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine structure | Antidepressants |
| Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Piperazine ring instead of piperidine | Anticancer agents |
Biological Research
The compound is being investigated for its biological activities , particularly its interactions with enzymes and receptors. Some notable areas of research include:
- Enzyme Inhibition: Studies indicate that similar compounds can inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and diabetes treatment. The structure-activity relationship (SAR) suggests that modifications can enhance inhibitory potency against DPP-IV.
- Anticancer Potential: Preliminary research shows that related compounds exhibit activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Neuroprotective Effects: Emerging evidence suggests that derivatives of piperidine may have neuroprotective properties, making this compound relevant in neurodegenerative disease research.
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential DPP-IV inhibitor for diabetes treatment |
| Anticancer Activity | Inhibits tumor growth pathways in cancer cells |
| Neuroprotection | Possible protective effects against neurodegeneration |
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in various medical contexts. Its ability to modulate specific molecular targets makes it a candidate for:
- Developing treatments for metabolic disorders.
- Targeting cancer cells through specific signaling pathways.
Case Study: Dipeptidyl Peptidase IV Inhibition
A study focused on the inhibition of DPP-IV revealed that compounds structurally similar to this compound showed significant inhibition rates, suggesting potential for diabetes management.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, functional groups, and stereochemistry, leading to distinct physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Biological Activity
Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate (CAS No. 1488342-80-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 294.36 g/mol
- CAS Number : 1488342-80-8
The compound features a piperidine ring substituted with a tert-butyl group and an amino-fluorophenoxy moiety, which contributes to its biological properties.
Research indicates that compounds containing fluorinated phenyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group in similar structures has been shown to significantly increase potency against various biological targets, including serotonin receptors and enzymes involved in neurotransmitter uptake .
Pharmacological Effects
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the fluorine atom's position and the nature of substituents on the piperidine ring. For instance:
| Compound | Activity | Notes |
|---|---|---|
| This compound | Potential antidepressant | Fluorine enhances receptor binding |
| Non-fluorinated analog | Reduced activity | Lack of fluorine decreases potency |
These findings highlight that modifications to the structure can lead to significant changes in biological activity.
Case Studies
- In Vivo Studies : A study investigating the effects of similar piperidine derivatives on animal models showed a marked improvement in mood-related behaviors, supporting the hypothesis that these compounds may act as effective antidepressants .
- In Vitro Assays : In vitro assays have demonstrated that compounds with similar structures inhibit key enzymes involved in neurotransmitter metabolism, suggesting a mechanism for their potential therapeutic effects .
Safety and Toxicology
While detailed toxicological data for this compound is limited, related compounds generally exhibit low toxicity profiles under controlled conditions. Safety data sheets indicate that precautions should be taken to avoid exposure, as with many chemical compounds used in research settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tert-butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Piperidine functionalization : Introduction of the 4-amino-3-fluorophenoxy group via nucleophilic aromatic substitution or coupling reactions under inert atmospheres .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., HCl in dioxane) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₃FN₂O₃, MW: 294.36 g/mol) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust is generated .
- Ventilation : Work in a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., Boc protection) to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for substitution reactions to enhance reactivity .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce reaction time and improve regioselectivity .
Q. How should researchers address contradictions in pharmacological data (e.g., varying receptor binding affinities)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., fluorescence polarization assays) to confirm binding constants .
- Enantiomer Separation : Use chiral HPLC to isolate (R)- and (S)-enantiomers and test their individual activities, as stereochemistry significantly impacts biological interactions .
- Computational Modeling : Perform molecular docking simulations to predict binding modes and identify structural modifications for enhanced specificity .
Q. What strategies ensure compound stability during long-term storage or under experimental conditions?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound to prevent hydrolysis of the Boc group .
- Inert Atmospheres : Store solutions under nitrogen or argon to avoid oxidation .
- pH Monitoring : Maintain neutral pH in aqueous buffers to prevent degradation of the fluorophenoxy moiety .
Data Analysis and Interpretation
Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR Techniques : Use COSY and HSQC to assign overlapping signals and confirm connectivity .
- Spiking Experiments : Add authentic reference compounds to identify impurities .
Q. What are the implications of fluorine substitution on biological activity?
- Methodological Answer :
- Metabolic Stability : Fluorine at the 3-position reduces metabolic clearance by blocking cytochrome P450 oxidation .
- Receptor Binding : The electron-withdrawing effect of fluorine enhances hydrogen bonding with target proteins (e.g., kinases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
